molecular formula C9H16N4O B13481264 3-Amino-3-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol

3-Amino-3-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol

Cat. No.: B13481264
M. Wt: 196.25 g/mol
InChI Key: GAWOAUFRGGRGET-UHFFFAOYSA-N
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Description

3-Amino-3-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is a compound that features a unique structure combining a cyclopropyl group, a triazole ring, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol typically involves multi-step processesSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with parameters such as temperature, solvent, and pH being carefully controlled .

Major Products Formed

The major products formed from these reactions include various substituted triazoles, oxidized derivatives, and reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and dipole interactions with biological receptors, influencing various biochemical processes. The compound’s unique structure allows it to modulate enzyme activity and receptor binding, leading to its observed biological effects .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-amino-3-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)propan-1-ol

InChI

InChI=1S/C9H16N4O/c1-13-9(7(10)4-5-14)11-8(12-13)6-2-3-6/h6-7,14H,2-5,10H2,1H3

InChI Key

GAWOAUFRGGRGET-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2CC2)C(CCO)N

Origin of Product

United States

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